

ML364: A Potent Inhibitor of USP2 with Anti-Cancer Properties

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Compound of Interest

Compound Name: ML364

Cat. No.: B609155

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor **ML364**, focusing on its primary target protein, binding affinity, and mechanism of action. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the ubiquitin-specific protease 2 (USP2).

Core Target and Binding Affinity

ML364 is a potent and selective inhibitor of Ubiquitin-Specific Protease 2 (USP2), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle progression and DNA repair. The binding affinity of **ML364** to USP2 has been quantitatively determined, demonstrating a direct interaction with the enzyme.

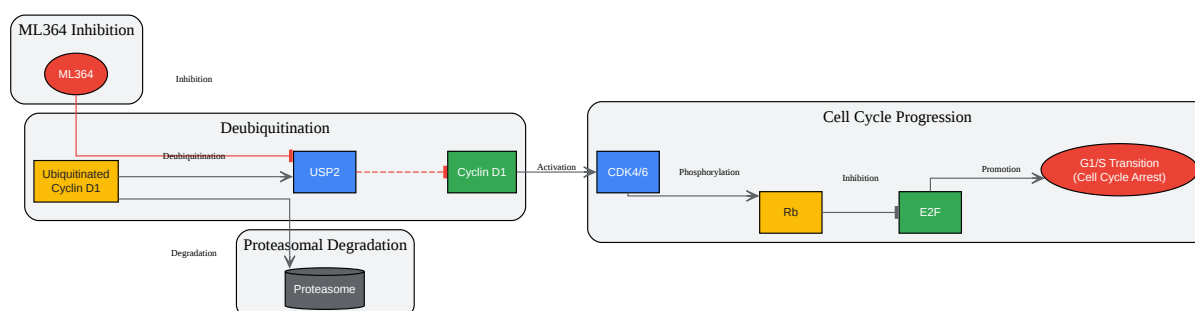
Compound	Target Protein	Binding Affinity (IC50)	Dissociation Constant (Kd)	Assay Method
ML364	USP2	1.1 μ M	5.2 μ M	Microscale Thermophoresis (MST)
ML364	USP8	0.95 μ M	Not Reported	Biochemical Assay

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. K_d (Dissociation constant) is an equilibrium constant that measures the propensity of a larger complex to separate (dissociate) into smaller components.

Mechanism of Action: Induction of Cell Cycle Arrest

ML364 exerts its anti-proliferative effects by inhibiting the deubiquitinating activity of USP2. A key substrate of USP2 is Cyclin D1, a critical regulator of the cell cycle. By inhibiting USP2, **ML364** prevents the removal of ubiquitin chains from Cyclin D1, marking it for degradation by the proteasome. The subsequent decrease in Cyclin D1 levels leads to the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This, in turn, prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition and ultimately leading to cell cycle arrest.^[1]

Signaling Pathway Diagram



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Caption: **ML364** inhibits USP2, leading to Cyclin D1 degradation and cell cycle arrest.

Experimental Protocols

This section details the key experimental methodologies used to characterize the interaction between **ML364** and its target protein, as well as its cellular effects.

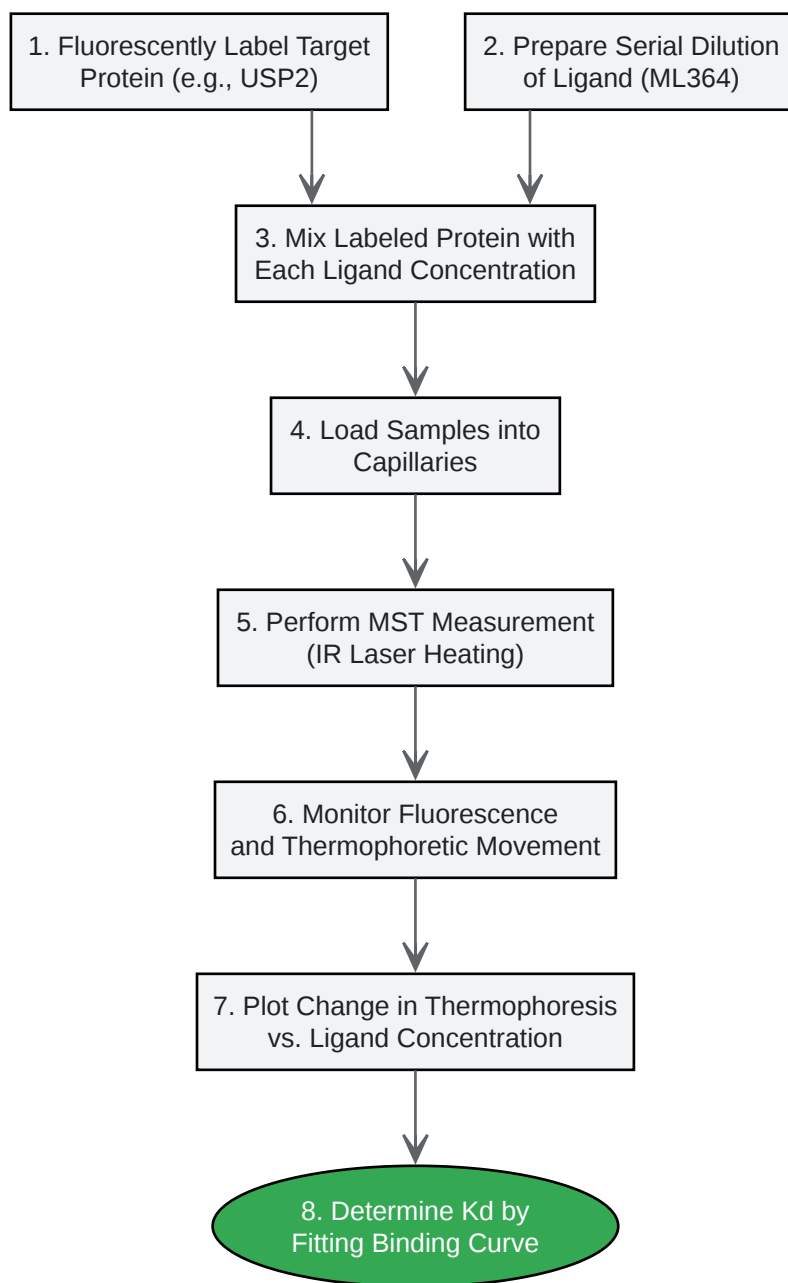
Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which changes upon ligand binding.

Protocol:

- **Protein Labeling:** The target protein (USP2) is fluorescently labeled. If the protein has intrinsic fluorescence (e.g., tryptophan residues), label-free MST can be performed.
- **Sample Preparation:** A serial dilution of the ligand (**ML364**) is prepared. The concentration of the fluorescently labeled target protein is kept constant.
- **Capillary Loading:** The samples, each containing a fixed concentration of the labeled protein and varying concentrations of the ligand, are loaded into glass capillaries.
- **MST Measurement:** The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.
- **Data Analysis:** The change in thermophoresis is plotted against the ligand concentration. The dissociation constant (K_d) is determined by fitting the data to a binding curve.

Experimental Workflow: Microscale Thermophoresis



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Caption: Workflow for determining binding affinity using Microscale Thermophoresis.

Western Blotting for Cyclin D1 Degradation

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

Protocol:

- **Cell Lysis:** Cells treated with **ML364** and control cells are harvested and lysed to extract total protein.
- **Protein Quantification:** The protein concentration of each lysate is determined to ensure equal loading.
- **SDS-PAGE:** Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
- **Antibody Incubation:** The membrane is incubated with a primary antibody specific for the target protein (e.g., Cyclin D1), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
- **Detection:** A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (chemiluminescence or colorimetric).
- **Analysis:** The intensity of the bands corresponding to the target protein is quantified to determine its relative abundance.

Flow Cytometry for Cell Cycle Analysis

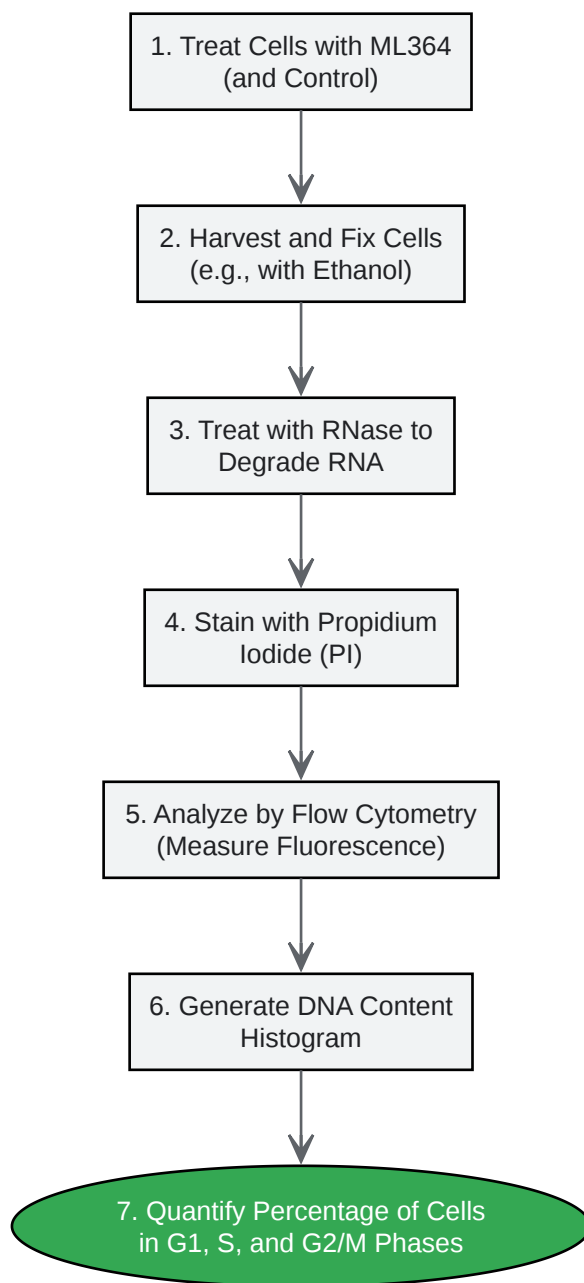
Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

- **Cell Harvest and Fixation:** Cells treated with **ML364** and control cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
- **RNase Treatment:** The fixed cells are treated with RNase to degrade RNA, as PI can also bind to double-stranded RNA.

- **Propidium Iodide Staining:** The cells are stained with a solution containing propidium iodide, which intercalates with DNA. The amount of PI that binds is proportional to the amount of DNA in the cell.
- **Flow Cytometry Analysis:** The stained cells are analyzed on a flow cytometer. The fluorescence intensity of individual cells is measured.
- **Data Analysis:** A histogram of fluorescence intensity is generated. Cells in G1 phase will have $2n$ DNA content, cells in G2/M phase will have $4n$ DNA content, and cells in S phase will have an intermediate DNA content. The percentage of cells in each phase is quantified.

Experimental Workflow: Cell Cycle Analysis



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Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Conclusion

ML364 is a valuable chemical probe for studying the biological functions of USP2. Its ability to induce the degradation of key cell cycle regulators like Cyclin D1 highlights the therapeutic potential of targeting the deubiquitination pathway in cancer. The experimental protocols and

data presented in this guide provide a solid foundation for further research and development of USP2 inhibitors as anti-cancer agents.

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References

- 1. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
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